molecular formula C17H13N3O5 B2830307 1-Benzyl-3-[(2-nitrophenyl)methyl]imidazolidine-2,4,5-trione CAS No. 303986-26-7

1-Benzyl-3-[(2-nitrophenyl)methyl]imidazolidine-2,4,5-trione

Cat. No.: B2830307
CAS No.: 303986-26-7
M. Wt: 339.307
InChI Key: NAMHXXWQFHBCFI-UHFFFAOYSA-N
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Description

1-Benzyl-3-[(2-nitrophenyl)methyl]imidazolidine-2,4,5-trione is a chemical compound with a complex structure that includes an imidazolidine ring substituted with benzyl and nitrophenyl groups

Preparation Methods

The synthesis of 1-Benzyl-3-[(2-nitrophenyl)methyl]imidazolidine-2,4,5-trione typically involves multi-step organic reactions. One common synthetic route includes the reaction of benzylamine with 2-nitrobenzaldehyde to form an intermediate Schiff base, which is then cyclized with urea under acidic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

1-Benzyl-3-[(2-nitrophenyl)methyl]imidazolidine-2,4,5-trione undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. .

Scientific Research Applications

1-Benzyl-3-[(2-nitrophenyl)methyl]imidazolidine-2,4,5-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-[(2-nitrophenyl)methyl]imidazolidine-2,4,5-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .

Comparison with Similar Compounds

1-Benzyl-3-[(2-nitrophenyl)methyl]imidazolidine-2,4,5-trione can be compared with similar compounds such as:

Properties

IUPAC Name

1-benzyl-3-[(2-nitrophenyl)methyl]imidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O5/c21-15-16(22)19(11-13-8-4-5-9-14(13)20(24)25)17(23)18(15)10-12-6-2-1-3-7-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMHXXWQFHBCFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=O)N(C2=O)CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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